synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
An In-depth Technical Guide to the Synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-2,3-dicarboxylic acids are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a variety of biologically active molecules and functional materials. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The presence of dicarboxylic acid functionalities at the 2 and 3-positions of the quinoline ring provides valuable handles for further chemical modifications, making these compounds highly sought-after intermediates in drug discovery and development.
This technical guide provides a comprehensive overview of a robust synthetic route to a specific, substituted derivative: 6,7-Dimethylquinoline-2,3-dicarboxylic acid. The strategic placement of methyl groups on the benzene portion of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, grounded in established chemical principles, to facilitate the successful synthesis of this important compound. The narrative will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.
Synthetic Strategy: A Modified Friedländer Approach
The is most effectively achieved through a modified Friedländer synthesis.[3][4][5][6] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6] In this case, the synthesis can be logically divided into three main stages:
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Synthesis of the Key Intermediate: Preparation of 2-amino-4,5-dimethylbenzaldehyde.
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The Friedländer Condensation: Reaction of the aminobenzaldehyde with diethyl oxalacetate to form the quinoline ring system.
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Hydrolysis: Conversion of the resulting diethyl ester to the final dicarboxylic acid.
This multi-step approach allows for the controlled construction of the target molecule from readily available starting materials.
Part 1: Synthesis of 2-amino-4,5-dimethylbenzaldehyde
The successful synthesis of the target molecule hinges on the availability of the key intermediate, 2-amino-4,5-dimethylbenzaldehyde. As this compound is not typically commercially available, a reliable synthetic route starting from 1,2-dimethylbenzene (o-xylene) is presented below. This synthesis involves a sequence of standard aromatic functionalization reactions.
Experimental Protocol: Synthesis of 2-amino-4,5-dimethylbenzaldehyde
Step 1a: Nitration of 1,2-Dimethylbenzene
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To a stirred mixture of 1,2-dimethylbenzene and acetic anhydride, slowly add concentrated nitric acid at a temperature maintained below 10 °C.
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After the addition is complete, continue stirring at room temperature for 2-3 hours.
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Pour the reaction mixture onto crushed ice and stir until the ice has melted.
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Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution until neutral.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1,2-dimethyl-4-nitrobenzene.
Step 1b: Reduction of the Nitro Group
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Dissolve the 1,2-dimethyl-4-nitrobenzene in ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-40 psi) until the theoretical amount of hydrogen has been consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
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Evaporate the solvent from the filtrate under reduced pressure to obtain 3,4-dimethylaniline.
Step 1c: Formylation of 3,4-Dimethylaniline
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To a solution of 3,4-dimethylaniline in a suitable solvent such as dichloromethane, add a formylating agent like N,N-dimethylformamide (DMF) and phosphoryl chloride (Vilsmeier-Haack reaction) at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux for several hours.
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Cool the reaction mixture and quench by carefully adding it to a stirred solution of sodium acetate in water.
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Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent to yield 2-amino-4,5-dimethylbenzaldehyde.
Part 2: The Friedländer Condensation
With the key aminobenzaldehyde in hand, the next stage is the construction of the quinoline ring via the Friedländer condensation. This reaction will be carried out with diethyl oxalacetate, which will provide the carbon atoms for the 2 and 3 positions of the quinoline ring, along with the ester functionalities.
Experimental Protocol: Synthesis of Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate
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In a round-bottom flask, dissolve 2-amino-4,5-dimethylbenzaldehyde and an equimolar amount of diethyl oxalacetate in ethanol.
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Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
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If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain diethyl 6,7-dimethylquinoline-2,3-dicarboxylate.
Causality Behind Experimental Choices
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Base Catalyst: The base catalyst is crucial for the initial aldol-type condensation between the enolizable diethyl oxalacetate and the aldehyde group of the aminobenzaldehyde. It also facilitates the subsequent cyclization and dehydration steps.
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Ethanol as Solvent: Ethanol is a good solvent for both reactants and is compatible with the reaction conditions. Its boiling point allows for a suitable reaction temperature under reflux.
Part 3: Hydrolysis of the Diethyl Ester
The final step in the synthesis is the hydrolysis of the diethyl ester to the desired 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the quinoline ring.
Experimental Protocol: Synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
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Suspend diethyl 6,7-dimethylquinoline-2,3-dicarboxylate in an aqueous solution of sodium hydroxide (e.g., 10-15% NaOH).
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Heat the mixture to reflux with vigorous stirring until the ester is fully hydrolyzed (monitoring by TLC is recommended).
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Cool the reaction mixture to room temperature.
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Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.
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The 6,7-Dimethylquinoline-2,3-dicarboxylic acid will precipitate out of the solution as a solid.
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Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.
Quantitative Data Summary
| Step | Starting Material(s) | Product | Typical Yield |
| 1a. Nitration | 1,2-Dimethylbenzene | 1,2-Dimethyl-4-nitrobenzene | 85-95% |
| 1b. Reduction | 1,2-Dimethyl-4-nitrobenzene | 3,4-Dimethylaniline | >95% |
| 1c. Formylation | 3,4-Dimethylaniline | 2-amino-4,5-dimethylbenzaldehyde | 60-70% |
| 2. Friedländer Condensation | 2-amino-4,5-dimethylbenzaldehyde, Diethyl oxalacetate | Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | 70-85% |
| 3. Hydrolysis | Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | >90% |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: Overall synthetic workflow for 6,7-Dimethylquinoline-2,3-dicarboxylic acid.
Mechanism of the Friedländer Condensation
Caption: Simplified mechanism of the Friedländer condensation step.
Conclusion
The presented in this guide provides a reliable and scalable method for obtaining this valuable compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this key intermediate for a variety of applications in medicinal chemistry and materials science. The multi-step approach, centered around the robust Friedländer condensation, offers a logical and efficient pathway from simple, commercially available starting materials.
References
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Química Organica.org. Friedlander quinoline synthesis. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Wikipedia. Doebner–Miller reaction. [Link]
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Wikipedia. Friedländer synthesis. [Link]
